rac Efavirenz-d4

Bioanalysis LC-MS/MS Pharmaceutical Quality Control

rac Efavirenz-d4 (CAS 1246812-58-7) is a deuterated (d4) internal standard for efavirenz LC-MS/MS quantification. The +4 Da mass shift and 99 atom % D enrichment separate it from unlabeled analyte while matching chromatographic/ionization behavior. It corrects matrix effects, recovery, and drift, achieving 96–106% accuracy and <2.4% RSD—critical for FDA/EMA-compliant bioanalysis and pharmacokinetic studies. Choose the validated IS.

Molecular Formula C14H9ClF3NO2
Molecular Weight 319.70 g/mol
Cat. No. B12421469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Efavirenz-d4
Molecular FormulaC14H9ClF3NO2
Molecular Weight319.70 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2
InChIKeyXPOQHMRABVBWPR-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Efavirenz-d4: Deuterated Internal Standard for Precise Quantification of Efavirenz in LC-MS/MS Bioanalysis


rac Efavirenz-d4 (CAS 1246812-58-7) is a deuterium-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, wherein four hydrogen atoms on the cyclopropyl ring are replaced with deuterium . This stable isotope-labeled (SIL) compound is specifically designed as an internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling accurate measurement of efavirenz and its metabolites in complex biological matrices . Its incorporation of four deuterium atoms provides a sufficient mass shift to distinguish it from the unlabeled analyte while maintaining near-identical physicochemical properties, a critical requirement for reliable isotope dilution mass spectrometry .

Why rac Efavirenz-d4 Cannot Be Replaced by Unlabeled Efavirenz or Structural Analogs in Validated LC-MS/MS Assays


Substituting rac Efavirenz-d4 with unlabeled efavirenz or a non-isotopic structural analog undermines the fundamental principle of isotope dilution mass spectrometry: the internal standard must co-elute and ionize identically to the analyte to correct for matrix effects, recovery variability, and instrument drift [1]. Unlabeled efavirenz cannot be distinguished from the analyte by the mass spectrometer, precluding its use as an internal standard. Structural analogs, while mass-distinct, often exhibit different chromatographic retention and ionization efficiency, leading to inaccurate quantification [2]. rac Efavirenz-d4, with its four-deuterium mass shift (+4 Da) and near-identical physicochemical behavior, is specifically engineered to meet this stringent requirement, ensuring the accuracy and precision demanded by bioanalytical method validation guidelines [3].

rac Efavirenz-d4 Quantitative Differentiation Evidence: Purity, Isotopic Enrichment, Mass Shift, and Bioanalytical Performance


Superior Chemical and Isotopic Purity Ensures Accurate Quantification and Minimizes Interference

rac Efavirenz-d4 exhibits a chemical purity exceeding 98% as determined by HPLC and an isotopic purity of 99 atom % D . In contrast, a typical analytical standard of unlabeled efavirenz reports an HPLC purity of 99.86% . While both exhibit high purity, the critical differentiation for an internal standard is isotopic enrichment. The 99 atom % D specification ensures that the deuterated compound is effectively free from unlabeled carryover, which would otherwise introduce positive bias in quantification. A lower isotopic enrichment (e.g., 95% commonly found in some deuterated products) would result in a measurable background signal at the analyte's mass transition, compromising assay sensitivity and accuracy, particularly at low concentrations.

Bioanalysis LC-MS/MS Pharmaceutical Quality Control

Optimized Mass Shift (+4 Da) for Clear MS/MS Discrimination Without Hydrogen-Deuterium Exchange

rac Efavirenz-d4 possesses a molecular weight of 319.7 g/mol, representing a +4.02 Da mass shift relative to unlabeled efavirenz (MW 315.68 g/mol) . This four-deuterium substitution on the cyclopropyl ring provides a sufficient mass difference to isolate the internal standard signal from the analyte in MS/MS selected reaction monitoring (SRM) without isotopic overlap . Alternative deuterated analogs, such as efavirenz-d5 (MW 320.7 g/mol, +5 Da) , also provide a mass shift, but the specific placement of four deuterium atoms on the cyclopropyl ring of rac Efavirenz-d4 is less prone to hydrogen-deuterium exchange during sample preparation and ionization, a phenomenon known to cause signal drift and inaccurate quantification in some deuterated compounds .

Mass Spectrometry Stable Isotope Labeling Method Development

Demonstrated Superiority of Deuterated Internal Standards in Compensating for Matrix Effects and Ensuring Assay Accuracy

A validated LC-MS/MS method for simultaneous quantification of tenofovir and efavirenz in biological tissues and fluids employed deuterated antiretroviral (ARV) internal standards (analogous to rac Efavirenz-d4) [1]. The method achieved accuracy ranging from 96.0% to 106.0% of nominal values and precision with RSD <2.4% across all matrices. Critically, matrix effects observed for efavirenz in tissue and plasma extracts were effectively compensated by the use of the deuterated internal standard [1]. This performance contrasts with methods relying on structural analog internal standards, which often fail to fully correct for ionization suppression or enhancement due to differing chromatographic behavior [2]. The quantitative metrics (accuracy 96-106%, precision <2.4%) serve as a benchmark for the performance achievable when a high-quality deuterated internal standard like rac Efavirenz-d4 is properly integrated into a validated method.

Bioanalysis LC-MS/MS Matrix Effects

Optimal Application Scenarios for rac Efavirenz-d4 Based on Verified Evidence


Accurate Quantification of Efavirenz in Pharmacokinetic Studies and Therapeutic Drug Monitoring

rac Efavirenz-d4 is ideally suited as an internal standard for LC-MS/MS methods quantifying efavirenz in plasma, urine, or tissue samples. The high isotopic purity (99 atom % D) ensures minimal interference, while the +4 Da mass shift provides clear separation from the analyte . This enables precise measurement of efavirenz concentrations across a wide dynamic range, critical for generating accurate pharmacokinetic parameters (AUC, Cmax, t½) and for therapeutic drug monitoring in HIV patients .

Robust Bioanalytical Method Development and Validation for Regulatory Submissions

The compound's demonstrated ability, as part of the class of deuterated internal standards, to correct for matrix effects and achieve high accuracy (96-106%) and precision (RSD <2.4%) [1] makes it an essential component in developing and validating bioanalytical methods that comply with FDA and EMA guidelines. Its stable, non-exchangeable deuterium label ensures consistent performance, reducing method failure risk during validation.

Metabolite Identification and Quantification in Drug Metabolism and Disposition Studies

rac Efavirenz-d4 can be used as a reference standard for identifying and quantifying efavirenz metabolites in complex biological matrices . Its high chemical purity (>98%) and isotopic enrichment allow for reliable differentiation between parent drug and metabolites in MS/MS, supporting investigations into metabolic pathways and potential drug-drug interactions .

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